2-Ethoxy-6-methylaniline

Description

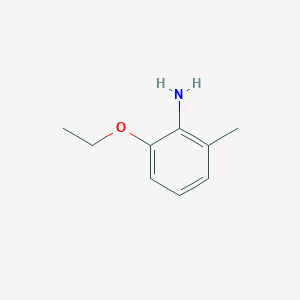

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-11-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPXZINXUVCZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541780 | |

| Record name | 2-Ethoxy-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53982-02-8 | |

| Record name | 2-Ethoxy-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Ethoxy-6-methylaniline

This in-depth technical guide provides a detailed, three-step synthesis pathway for 2-Ethoxy-6-methylaniline, a valuable substituted aniline intermediate. The proposed route is designed for researchers, scientists, and professionals in drug development, emphasizing scientific integrity, experimental causality, and practical application. Each step is elucidated with a thorough explanation of the underlying chemical principles, step-by-step protocols, and visual aids to ensure clarity and reproducibility.

Introduction: Strategic Synthesis of a Disubstituted Aniline

2-Ethoxy-6-methylaniline is a disubstituted aromatic amine with potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring both an ethoxy and a methyl group ortho to the amine, presents a unique synthetic challenge. Direct functionalization of an aniline precursor is often complicated by the directing effects of the amino group and potential for overreaction. Therefore, a more robust and controllable approach involves the sequential construction of the desired substitution pattern on a benzene ring, culminating in the formation of the aniline.

This guide outlines a logical and efficient three-step synthesis commencing from the readily available starting material, 2-methylphenol (o-cresol). The pathway proceeds through:

-

Williamson Ether Synthesis to introduce the ethoxy group.

-

Electrophilic Aromatic Substitution (Nitration) to install a nitro group at the sterically accessible and electronically favorable position.

-

Reduction of the Nitro Group to yield the target 2-Ethoxy-6-methylaniline.

This strategy allows for precise control over the placement of each substituent, leveraging fundamental principles of organic synthesis to achieve the desired product.

Overall Synthesis Pathway

The complete synthetic route from 2-methylphenol to 2-Ethoxy-6-methylaniline is depicted below.

2-Ethoxy-6-methylaniline chemical properties and structure

An In-depth Technical Guide to 2-Ethoxy-6-methylaniline: Properties, Synthesis, and Applications in Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

2-Ethoxy-6-methylaniline is a substituted aniline derivative with significant potential as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its specific arrangement of ethoxy, methyl, and amino groups on the aromatic ring makes it a valuable precursor for constructing complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, a theoretical analysis of its spectroscopic characteristics, and an exploration of its reactivity and application in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac. This document is intended for researchers, chemists, and professionals in drug discovery and process development.

Core Chemical Identity and Physical Properties

2-Ethoxy-6-methylaniline, registered under CAS Number 53982-02-8, is an aromatic amine characterized by an aniline core substituted with an ethoxy group at position 2 and a methyl group at position 6.[1] This substitution pattern, particularly the ortho-disubstitution flanking the amine, sterically hinders the amino group, which influences its reactivity and nucleophilicity compared to unsubstituted aniline.

The physical and chemical properties of 2-Ethoxy-6-methylaniline are summarized in the table below. These characteristics are critical for designing synthetic procedures, purification strategies, and ensuring safe handling and storage.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molar Mass | 151.21 g/mol | [1] |

| CAS Number | 53982-02-8 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 53-54 °C | [1] |

| Boiling Point | 111-113 °C (at 11 Torr) | [1] |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 4.34 ± 0.10 (Predicted) | [1] |

Below is a 2D representation of the molecular structure.

Caption: Chemical structure of 2-Ethoxy-6-methylaniline.

Spectroscopic Profile (Theoretical Analysis)

-

¹H NMR: The proton NMR spectrum is expected to be characteristic. The aromatic region should display three signals corresponding to the protons at C3, C4, and C5 of the benzene ring. The ethoxy group will present as a quartet (-OCH₂-) and a triplet (-CH₃), a classic ethyl pattern.[2] The methyl group on the ring will appear as a singlet, and the amine (-NH₂) protons will also likely be a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum should show nine distinct signals. Six signals will correspond to the aromatic carbons, with the carbons bearing the substituents (C1, C2, C6) shifted accordingly. The remaining three signals will be from the methyl carbon on the ring and the two carbons of the ethoxy group (-OCH₂- and -CH₃).[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine.[6] A strong C-O stretching band for the aryl ether will be present around 1200-1250 cm⁻¹. Additional bands will confirm the aromatic C=C stretching (approx. 1500-1600 cm⁻¹) and C-H stretching (above 3000 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely include the loss of an ethyl group ([M-29]⁺) or an ethoxy group ([M-45]⁺), which are characteristic fragmentation pathways for ethyl ethers.[4][7]

Synthesis Protocol: A Validated Approach

A robust and scalable synthesis of 2-Ethoxy-6-methylaniline can be confidently designed based on the Williamson ether synthesis , a cornerstone reaction in organic chemistry.[8][9] This method involves the Sₙ2 reaction of an alkoxide with a primary alkyl halide.[10] In this proposed protocol, the starting material is the commercially available 2-amino-3-methylphenol. The phenolic hydroxyl group is significantly more acidic than an aliphatic alcohol, allowing for deprotonation with a moderately strong base like sodium hydroxide.[11]

Caption: Proposed synthetic workflow for 2-Ethoxy-6-methylaniline.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Amino-3-methylphenol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethyl Bromide (EtBr) or Diethyl Sulfate ((Et)₂SO₄)

-

Ethanol (or other suitable polar aprotic solvent like DMF)

-

Diethyl ether (for extraction)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of 2-amino-3-methylphenol in anhydrous ethanol.

-

Add 1.1 equivalents of powdered NaOH or KOH to the solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt. Causality: The formation of the highly nucleophilic phenoxide is critical for the subsequent Sₙ2 reaction to proceed efficiently.

-

Alkylation: Slowly add 1.2 equivalents of ethyl bromide dropwise to the stirred suspension. Self-Validation: A gentle exotherm should be observed upon addition, indicating the reaction has initiated.

-

Reaction Completion: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Redissolve the resulting residue in diethyl ether and water. Transfer to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine. Causality: The aqueous washes remove unreacted base and inorganic salts.

-

Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by either vacuum distillation or flash column chromatography on silica gel to obtain the final 2-Ethoxy-6-methylaniline product.

Reactivity and Application in Drug Development

The chemical reactivity of 2-Ethoxy-6-methylaniline is dominated by its primary amino group. This group can act as a nucleophile in a variety of reactions, including acylation, alkylation, and diazotization, making it a highly valuable building block.

A prime application for intermediates of this class is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac .[12] Etodolac features a 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole core. The synthesis of this core structure often relies on the Fischer indole synthesis, which requires a substituted phenylhydrazine.

An aniline like 2-Ethoxy-6-methylaniline is an ideal precursor to the necessary hydrazine. The logical pathway from the aniline to a complex drug molecule underscores the importance of such intermediates in the pharmaceutical supply chain.

Caption: Logical workflow from aniline to a complex drug scaffold.

The synthesis of Etodolac itself starts from 2-ethylaniline, which is converted to 2-ethylphenylhydrazine.[12] This hydrazine is then condensed with a suitable partner to build the tryptophol core, which is further elaborated to Etodolac. A molecule like 2-Ethoxy-6-methylaniline would be a critical starting material for creating novel analogues of Etodolac, allowing medicinal chemists to probe the structure-activity relationship by modifying the substituents on the aromatic ring.

Safety, Handling, and Storage

As a substituted aniline, 2-Ethoxy-6-methylaniline should be handled with appropriate caution, following standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound must be consulted before use, general guidance based on structurally similar anilines applies.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin and eye contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from oxidizing agents and sources of ignition. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.

-

Hazards: Anilines as a class are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They may cause skin, eye, and respiratory irritation.

Conclusion

2-Ethoxy-6-methylaniline is a chemical intermediate with significant, well-defined potential. Its physicochemical properties are established, and its synthesis can be reliably achieved through established organic chemistry reactions like the Williamson ether synthesis. While its primary utility lies in its role as a precursor for more complex molecules, its structural features make it particularly relevant to the synthesis of pharmaceutical agents, offering a platform for the development of novel therapeutics based on established drug scaffolds. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their research and development endeavors.

References

-

Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Experimental Organic Chemistry.

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (2019). The Royal Society of Chemistry.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from

-

Organic Chemistry. (2013, January 26). Williamson Ether Synthesis [Video]. YouTube.

-

PubChem. (n.d.). 2-Ethyl-6-methylaniline. National Center for Biotechnology Information. Retrieved from

- Patel, V. R., & Desai, H. T. (2013). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Journal of Saudi Chemical Society, 4(5), 3-5.

-

Google Patents. (n.d.). Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline. Retrieved from

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from

-

ChemBK. (n.d.). 2-Ethoxy-6-methylaniline. Retrieved from

-

Google Patents. (n.d.). Preparation technology of 2-methyl-6-ethylaniline. Retrieved from

-

PubChem. (n.d.). 2-ethyl-N-methylaniline. National Center for Biotechnology Information. Retrieved from

-

NIST. (n.d.). 2-Methoxy-6-methylaniline. NIST Chemistry WebBook. Retrieved from

-

ChemicalBook. (n.d.). 2,6-Diethylaniline(579-66-8) 13C NMR spectrum. Retrieved from

-

ChemicalBook. (n.d.). N-ETHYL-N-METHYLANILINE(613-97-8) 1H NMR spectrum. Retrieved from

-

ChemicalBook. (n.d.). 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum. Retrieved from

-

NIST. (n.d.). Mass spectrum of 2-Methoxy-6-methylaniline. NIST Chemistry WebBook. Retrieved from

-

NIST. (n.d.). Gas Chromatography of 2-Methoxy-6-methylaniline. NIST Chemistry WebBook. Retrieved from

-

Max Planck Institute. (n.d.). Supporting Information. MPG.PuRe.

-

Google Patents. (n.d.). Process for producing 2,6-dialkylanilines. Retrieved from

-

ResearchGate. (n.d.). FT-IR spectra of Pure components. Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. rsc.org [rsc.org]

- 3. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-6-methylaniline [webbook.nist.gov]

- 5. 2,6-Diethylaniline(579-66-8) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Methoxy-6-methylaniline [webbook.nist.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. N-(ethoxymethyl)-2-ethyl-6-methylaniline | C12H19NO | CID 89188136 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of 2-Ethoxy-6-methylaniline: A Technical Guide for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Ethoxy-6-methylaniline in organic solvents. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding its solubility is paramount for process optimization, formulation development, and ensuring reproducible manufacturing outcomes. This document elucidates the physicochemical properties of 2-Ethoxy-6-methylaniline, explores the theoretical principles governing its solubility, and presents a detailed, self-validating experimental protocol for the precise determination of its solubility in various organic media. This guide is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection and streamline development workflows.

Introduction: The Significance of 2-Ethoxy-6-methylaniline in Pharmaceutical Synthesis

2-Ethoxy-6-methylaniline is a substituted aniline that serves as a crucial building block in the synthesis of a range of pharmaceutical compounds. Its molecular structure, featuring both hydrophobic (ethoxy and methyl groups, aromatic ring) and hydrophilic (amino group) moieties, results in a nuanced solubility profile that is highly dependent on the nature of the solvent. A thorough understanding of its solubility is critical for:

-

Reaction Kinetics and Yield: Ensuring the compound remains in solution is often essential for homogenous reaction conditions, directly impacting reaction rates and overall yield.

-

Purification and Crystallization: The selection of appropriate solvent systems is fundamental for effective purification, enabling the selective precipitation of the target compound or impurities.

-

Formulation and Drug Delivery: For final drug product formulation, the solubility of any residual starting materials or intermediates must be well-characterized.

This guide provides the foundational knowledge and practical methodologies to effectively characterize and leverage the solubility properties of 2-Ethoxy-6-methylaniline.

Physicochemical Properties of 2-Ethoxy-6-methylaniline

A foundational understanding of the intrinsic properties of 2-Ethoxy-6-methylaniline is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C9H13NO | [1] |

| Molar Mass | 151.21 g/mol | [1] |

| Melting Point | 53-54 °C | [1] |

| Boiling Point | 111-113 °C at 11 Torr | [1] |

| pKa | 4.34 ± 0.10 (Predicted) | [1] |

| Appearance | Colorless to light yellow crystalline solid | [2] |

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[3] This adage is chemically underpinned by the nature and magnitude of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Factors Influencing the Solubility of 2-Ethoxy-6-methylaniline

The solubility of 2-Ethoxy-6-methylaniline is a multifactorial property influenced by:

-

Solvent Polarity: The presence of an ethoxy and a methyl group on the aniline ring imparts a significant nonpolar character to the molecule. Consequently, it is expected to exhibit greater solubility in non-polar or moderately polar organic solvents compared to highly polar solvents like water.[3] Aromatic amines are generally more soluble in aromatic solvents, while aliphatic amines are more soluble in aliphatic solvents.[4]

-

Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors.[5] Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility. However, the steric hindrance from the ortho-ethoxy and ortho-methyl groups may limit the extent of intermolecular hydrogen bonding.

-

Temperature: The dissolution of a solid is typically an endothermic process, meaning that solubility tends to increase with temperature. This relationship, however, should be experimentally verified for each solvent system.

-

pH: In aqueous or protic organic solutions, the basicity of the amine group (pKa ≈ 4.34) means that at a pH below its pKa, it will be protonated to form a salt.[1][5] These ionic salts generally exhibit higher solubility in polar solvents than the neutral form.[6]

The interplay of these factors is visually summarized in the following diagram:

Caption: Factors influencing the solubility of 2-Ethoxy-6-methylaniline.

Qualitative Solubility Profile

Based on the principles outlined above, a qualitative solubility profile for 2-Ethoxy-6-methylaniline can be predicted.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-polar | Toluene, Hexane, Diethyl Ether | High | The non-polar character of the substituted benzene ring dominates, leading to favorable van der Waals interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents have dipole moments that can interact with the polar amine group, while their organic nature accommodates the non-polar parts of the molecule. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The ability to hydrogen bond with the amine group enhances solubility. However, the overall non-polar character of the molecule limits miscibility compared to smaller amines. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Very Low | The large hydrophobic structure of 2-Ethoxy-6-methylaniline results in poor interaction with highly polar solvents like water.[3] While DMSO is a strong solvent, solubility may still be limited. |

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate, quantitative solubility data, a robust experimental method is required. The isothermal shake-flask method is a widely accepted and reliable technique.[7]

Materials and Equipment

-

2-Ethoxy-6-methylaniline (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[8]

Experimental Workflow

The following workflow ensures a self-validating system by establishing equilibrium and ensuring accurate quantification.

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

2-Ethoxy-6-methylaniline melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-6-methylaniline

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Ethoxy-6-methylaniline (CAS No: 53982-02-8), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with field-proven experimental methodologies. We will explore the theoretical basis for phase transitions, present validated physical constants, and offer detailed, self-validating protocols for their empirical determination. The objective is to equip the reader with the knowledge to accurately measure, interpret, and utilize these critical physicochemical parameters.

Introduction to 2-Ethoxy-6-methylaniline

2-Ethoxy-6-methylaniline is an aromatic amine derivative whose structural characteristics make it a valuable building block in organic synthesis. Its utility spans various sectors, including the development of pharmaceuticals and specialty dyes. A precise understanding of its physical properties, particularly its melting and boiling points, is fundamental for its purification, handling, and application in synthetic chemistry. These constants serve as primary indicators of purity and are critical for designing reaction conditions, developing purification strategies like distillation and recrystallization, and ensuring process safety.

Physicochemical Data of 2-Ethoxy-6-methylaniline

The fundamental physical properties of a compound are dictated by its molecular structure and the resulting intermolecular forces. For 2-Ethoxy-6-methylaniline, these properties have been experimentally determined and are summarized below.

| Property | Value | Conditions | Source |

| Molecular Formula | C₉H₁₃NO | - | [1] |

| Molar Mass | 151.21 g/mol | - | [1] |

| Melting Point | 53-54 °C | - | [1] |

| Boiling Point | 111-113 °C | At 11 Torr | [1] |

| Predicted Density | 1.018 ± 0.06 g/cm³ | - | [1] |

Note on Boiling Point: The boiling point is highly dependent on ambient pressure.[2][3] The value reported above was measured under reduced pressure (11 Torr). At standard atmospheric pressure (760 Torr), the boiling point would be significantly higher. This pressure dependence is a critical consideration for purification by distillation.

Theoretical Framework: Melting and Boiling Points

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[2][3] For a pure crystalline solid, this transition occurs over a very narrow temperature range, often less than 1°C.[2] This sharpness is a hallmark of purity. The presence of even small amounts of soluble impurities disrupts the crystal lattice, typically causing two effects: a depression of the melting point and a broadening of the melting point range (e.g., greater than 2°C).[2] Therefore, melting point determination is a rapid and effective method for assessing the purity of a solid sample.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the change from a liquid to a gaseous state.[2] Similar to the melting point, a pure liquid will exhibit a sharp, constant boiling point at a given pressure.[2][3] The boiling point is directly influenced by the strength of intermolecular forces; stronger forces require more energy (a higher temperature) to overcome, resulting in a higher boiling point. As atmospheric pressure decreases, the vapor pressure required for boiling is lower, and thus the liquid boils at a lower temperature.[2][3] This principle is the basis for vacuum distillation, a technique used to purify compounds that decompose at their atmospheric boiling point.

Experimental Determination Protocols

The following protocols describe standard, reliable methods for determining the melting and boiling points of a compound like 2-Ethoxy-6-methylaniline. These procedures are designed to be self-validating, where the quality of the result (e.g., a sharp melting range) provides confidence in both the technique and the sample's purity.

Protocol: Melting Point Determination (Capillary Method)

This method utilizes a heated block apparatus (such as a Mel-Temp) and a small sample packed into a capillary tube.

Methodology:

-

Sample Preparation: Place a small amount of dry, crystalline 2-Ethoxy-6-methylaniline onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to load 1-2 mm of the sample.[2][3] A larger sample will heat unevenly and lead to an inaccurate, broad melting range.[2]

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to tightly pack the sample at the bottom.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[2]

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to establish a rough range. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Heat the block to about 15-20°C below the expected melting point (53°C). Then, adjust the heating rate to a slow and steady 1-2°C per minute.[4] This slow rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate reading.

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the last solid crystal melts completely.[2] The melting point is reported as the range T₁ - T₂.

-

-

Validation: For a pure sample, this range should be narrow (≤ 1°C). If the measurement must be repeated, always use a fresh sample in a new capillary tube, as the original sample may have undergone decomposition.[3]

Workflow: Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Protocol: Boiling Point Determination (Microscale Capillary Method)

This method is suitable for small sample volumes and determines the temperature at which the liquid's vapor pressure equals the external pressure.

Methodology:

-

Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of 2-Ethoxy-6-methylaniline to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the liquid sample.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place this small capillary tube, open-end down, into the liquid in the test tube.[3]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube or an oil bath) ensuring the liquid level in the bath is above the sample level.[3][4] The open top of the test tube must remain well above the bath fluid.

-

Observation (Heating Phase): Heat the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles. As the liquid's boiling point is approached, the bubbling will become more rapid and continuous as the liquid's vapor displaces the remaining air.

-

Observation (Cooling Phase): Once a vigorous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

-

Boiling Point Recording: The bubbling will slow and stop. The moment the vapor pressure inside the capillary becomes equal to the external pressure, the liquid will be drawn up into the capillary tube.[5] The temperature at which the liquid just begins to enter the capillary is the boiling point of the sample at that atmospheric pressure.[5]

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 Torr, a correction may be necessary to normalize the boiling point to standard pressure.

Workflow: Boiling Point Determination

Caption: Workflow for Microscale Boiling Point Determination.

Conclusion

The melting point (53-54 °C) and boiling point (111-113 °C at 11 Torr) of 2-Ethoxy-6-methylaniline are defining physical constants that are indispensable for its identification, purification, and use in scientific research and development.[1] Accurate determination of these values, using the standardized protocols outlined in this guide, provides a direct and reliable assessment of compound purity. For professionals in the field, a mastery of these techniques and a thorough understanding of the principles behind them are essential for ensuring the integrity and success of experimental work.

References

-

2-Ethoxy-6-methylaniline - ChemBK.

-

Determination of melting and boiling points - O-Chem Lab.

-

Determination of Melting points and Boiling points - Learning Space.

-

2-Methyl-6-ethylaniline | 24549-02-2 - Tokyo Chemical Industry.

-

Melting point determination - University of Calgary.

-

Determination of the Melting and Boiling Points of Compounds - YouTube.

-

Boiling Points - Concept - JoVE.

Sources

2-Ethoxy-6-methylaniline molecular weight and formula

An In-Depth Technical Guide to 2-Ethoxy-6-methylaniline: Properties, Safety, and Synthetic Context

Introduction

2-Ethoxy-6-methylaniline is an aromatic organic compound from the substituted aniline family. While specific data on its direct applications are nascent, its structural motifs—an aniline core with ortho-alkoxy and ortho-alkyl substituents—are of significant interest to researchers in agrochemical and pharmaceutical development. Substituted anilines are foundational building blocks for a vast array of functional molecules, from herbicides to advanced kinase inhibitors used in targeted cancer therapy.[1][2]

This guide provides a comprehensive overview of the core physicochemical properties, molecular formula, and molecular weight of 2-Ethoxy-6-methylaniline. It further details essential safety and handling protocols crucial for laboratory professionals. To provide a richer context for drug development professionals, this document also explores the well-documented synthetic utility of the closely related structural analog, 2-Ethyl-6-methylaniline, thereby illustrating the potential applications and synthetic pathways relevant to this class of molecules.

Core Molecular Profile

2-Ethoxy-6-methylaniline, also known by its CAS Number 53982-02-8, is characterized by the following fundamental properties.[3][4] A thorough understanding of these parameters is the starting point for any experimental design or synthetic strategy.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃NO | [3] |

| Molecular Weight (Molar Mass) | 151.21 g/mol | [3] |

| Appearance | Not specified; related anilines are typically liquids or low-melting solids. | |

| Melting Point | 53-54 °C | [3] |

| Boiling Point | 111-113 °C (at 11 Torr) | [3] |

| Density (Predicted) | 1.018 ± 0.06 g/cm³ | [3] |

| CAS Number | 53982-02-8 | [3][4] |

Analytical Characterization: A Self-Validating Protocol

To ensure the identity and purity of 2-Ethoxy-6-methylaniline before its use in a synthetic workflow, a multi-faceted analytical approach is required. This protocol serves as a self-validating system to confirm the material's integrity.

Objective: To confirm the chemical structure and assess the purity of a sample of 2-Ethoxy-6-methylaniline.

Methodology:

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Rationale: This technique provides detailed information about the hydrogen atom environment in the molecule, confirming the presence and connectivity of the ethoxy, methyl, and aromatic protons.

-

Procedure:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of a deuterated solvent is critical to avoid large, interfering solvent signals in the spectrum.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

-

Expected Signals: The spectrum should be consistent with the structure: a triplet and quartet for the ethoxy group, a singlet for the methyl group, and distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the benzene ring. The integration of these signals should correspond to the number of protons in each group (3H for methyl, 2H and 3H for ethoxy, 3H for aromatic protons).

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Rationale: LC-MS confirms the molecular weight of the compound and provides an assessment of its purity by separating it from potential impurities.

-

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Inject a small volume (e.g., 1-5 µL) into an LC-MS system equipped with a C18 column.

-

Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid). The acid is added to facilitate protonation of the analyte, which is necessary for positive-ion mode mass spectrometry.

-

Monitor the eluent with both a UV detector and a mass spectrometer.

-

-

Expected Results: The chromatogram should show a major peak corresponding to the product. The mass spectrum for this peak should display a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 152.21.

-

Caption: Workflow for analytical verification of 2-Ethoxy-6-methylaniline.

Safety, Handling, and Storage

Substituted anilines as a class require careful handling. Based on data for 2-Ethoxy-6-methylaniline and related compounds, appropriate safety measures are mandatory.[4]

GHS Hazard Classification:

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Recommended Handling & Personal Protective Equipment (PPE):

-

Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood to minimize inhalation exposure.[5]

-

Eye Protection: Wear chemical safety goggles or a face shield, compliant with standards such as EN166 (EU) or NIOSH (US).[5]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.[5] Wear a lab coat to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the substance.[7]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Synthetic Utility & Application Context

While 2-Ethoxy-6-methylaniline is a specific chemical entity, its true value for drug development professionals is understood by examining the applications of its structural class. The 2,6-disubstituted aniline scaffold is a privileged structure in modern chemistry.

The Case of 2-Ethyl-6-methylaniline:

A close structural analog, 2-Ethyl-6-methylaniline (CAS 24549-06-2), serves as an excellent proxy to demonstrate the synthetic importance of this substitution pattern.[8]

-

Agrochemicals: It is a key intermediate in the industrial synthesis of chloroacetanilide herbicides, most notably Metolachlor.[9][10] Metolachlor is used extensively for weed control in crops like corn and soybeans. The synthesis involves the N-alkylation of 2-Ethyl-6-methylaniline followed by acylation.[10]

-

Pharmaceuticals: The 2,6-disubstituted aniline core is present in numerous pharmacologically active molecules. This scaffold is particularly important in the design of kinase inhibitors for cancer therapy.[1] For example, the drug Dasatinib, a potent tyrosine kinase inhibitor, utilizes a related 2-chloro-6-methylaniline intermediate in its synthesis, highlighting the importance of the ortho-disubstitution pattern for achieving high binding affinity and selectivity.[1][2]

Caption: Synthetic pathways for 2,6-disubstituted anilines.

Representative Experimental Protocol: Synthesis of an N-Alkylated Intermediate

This protocol provides a representative method for the N-alkylation of a 2,6-disubstituted aniline, a key step in the synthesis of many active ingredients. This example is based on procedures used for producing precursors to molecules like Metolachlor.[10]

Objective: To synthesize (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline from 2-Ethyl-6-methylaniline.

Materials:

-

2-Ethyl-6-methylaniline

-

(R)-Epichlorohydrin

-

Methanol (MeOH)

-

Potassium Hydroxide (KOH), crushed

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Magnetic stirrer, round-bottom flask, reflux condenser, separatory funnel

Procedure:

-

Reaction Setup: To a solution of (R)-epichlorohydrin (1.0 eq) in methanol, add 2-Ethyl-6-methylaniline (1.1 eq). The slight excess of the aniline ensures the complete consumption of the more valuable electrophile.

-

Reflux: Heat the reaction mixture to reflux (approx. 70 °C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Base Addition: After the initial reaction is complete, cool the mixture to below 25 °C in an ice bath. Add crushed potassium hydroxide (2.5 eq) portion-wise. The base is crucial for the in-situ formation of the epoxide from the intermediate chlorohydrin, which then undergoes ring-opening by another molecule of aniline, or in this specific patented synthesis, facilitates a rearrangement and subsequent aziridine formation.

-

Stirring: Stir the mixture vigorously at room temperature for 8 hours.

-

Workup:

-

Evaporate the excess methanol under reduced pressure.

-

Pour the residue into water and extract the aqueous layer with ethyl acetate (2x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the desired N-alkylated aniline.

Conclusion

2-Ethoxy-6-methylaniline is a compound defined by its molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol .[3] While it is a discrete chemical entity, its primary value to the scientific community lies in its membership in the 2,6-disubstituted aniline class. As demonstrated by the extensive applications of its close analog, 2-Ethyl-6-methylaniline, in both the agrochemical and pharmaceutical industries, this structural framework is a validated and highly valuable building block for creating complex, high-value molecules.[1][9][10] For researchers and drug development professionals, understanding the fundamental properties, safety requirements, and broad synthetic potential of this compound class is essential for innovation.

References

-

2-Ethoxy-6-methylaniline - Physico-chemical Properties. ChemBK.[Link]

-

N-(ethoxymethyl)-2-ethyl-6-methylaniline. PubChem, National Center for Biotechnology Information.[Link]

-

Safety Data Sheet - 2-Iodo-5-methoxy-N-methylaniline. Angene Chemical.[Link]

- Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline.

-

2-Ethyl-6-methylaniline. PubChem, National Center for Biotechnology Information.[Link]

- Preparation technology of 2-methyl-6-ethylaniline.

- Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan-2-yl)-6-methyl aniline.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. EP2892877B1 - Process for the preparation of (s)-2-ethyl-n-(1-methoxypropan -2-yl)-6-methyl aniline - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Ethoxy-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of the essential safety and handling protocols for 2-Ethoxy-6-methylaniline (CAS No. 53982-02-8). As a specialized aromatic amine, this compound presents a unique set of handling challenges that necessitate a robust understanding of its chemical properties and potential hazards. This guide is intended to empower researchers and drug development professionals with the knowledge to mitigate risks and ensure a secure laboratory environment.

Compound Profile and Hazard Identification

2-Ethoxy-6-methylaniline is a substituted aniline derivative with the molecular formula C9H13NO.[1] A thorough understanding of its physicochemical properties is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C9H13NO | ChemBK[1] |

| Molar Mass | 151.21 g/mol | ChemBK[1] |

| Melting Point | 53-54 °C | ChemBK[1] |

| Boiling Point | 111-113 °C at 11 Torr | ChemBK[1] |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | ChemBK[1] |

Hazard Classification:

Based on available safety data sheets, 2-Ethoxy-6-methylaniline is classified as a hazardous substance. The primary hazards include:

-

Acute Toxicity (Oral): Harmful if swallowed.[2]

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

These classifications necessitate stringent adherence to the handling and personal protective equipment (PPE) protocols outlined in the subsequent sections.

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

The primary objective in handling 2-Ethoxy-6-methylaniline is to minimize exposure through a multi-layered safety approach, beginning with robust engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All work with 2-Ethoxy-6-methylaniline should be conducted in a well-ventilated area.[3] A certified chemical fume hood is mandatory for any procedure that may generate dust or aerosols.[3] The rationale for this is to contain any airborne particles at the source, preventing inhalation, which is a primary route of exposure. Ensure that the fume hood has a tested and adequate face velocity. An eyewash station and safety shower must be readily accessible in the immediate work area.[3][4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Hand Protection: Chemical-resistant gloves are required.[3] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.

-

Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3] However, due to the risk of serious eye irritation, the use of chemical splash goggles is strongly recommended. A face shield should be worn in situations where there is a significant risk of splashes.[3]

-

Skin and Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes or spills, chemical-resistant aprons or coveralls should be worn.[3] Protective boots may be necessary depending on the scale of the operation.[3]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][4]

The following diagram illustrates the logical flow for selecting the appropriate level of PPE.

Caption: A logical workflow for the selection of appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of 2-Ethoxy-6-methylaniline.

Handling

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.[3]

-

Use in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Keep away from heat, sparks, and open flames.[4]

-

Do not eat, drink, or smoke in the work area.[3]

Storage

-

Store in a tightly closed container.[3]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4]

-

The storage area should be a designated flammables area.[4]

Emergency Procedures: A Proactive Approach

Preparedness is key to effectively managing any unforeseen incidents. All personnel handling 2-Ethoxy-6-methylaniline must be familiar with the following emergency procedures.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Source |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.[3] If breathing has stopped, provide artificial respiration.[7] | TCI Chemicals,[3] LGC Standards[7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][7] | TCI Chemicals,[3] LGC Standards[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][7] | TCI Chemicals,[3] LGC Standards[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[3][4] | TCI Chemicals,[3] Fisher Scientific[4] |

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the spill from entering drains or waterways.[5]

-

Absorb: For liquid spills, use an inert absorbent material such as sand or vermiculite. For solid spills, carefully sweep up the material, avoiding dust generation.[3]

-

Collect: Place the absorbed or swept material into a suitable, labeled container for disposal.[3][5]

-

Decontaminate: Clean the spill area thoroughly.

The following diagram outlines the decision-making process for responding to a chemical spill.

Caption: A decision-making workflow for chemical spill response.

Firefighting and Disposal Considerations

Firefighting Measures

While 2-Ethoxy-6-methylaniline is a combustible liquid, it does not ignite readily.[4][8] In the event of a fire, use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[3][9] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4] Upon combustion, it may produce toxic fumes, including carbon oxides and nitrogen oxides.[3][8]

Disposal

All waste materials containing 2-Ethoxy-6-methylaniline must be disposed of in accordance with local, state, and federal regulations.[3][5] This material should be treated as hazardous waste. Do not allow it to enter drains or the environment.[5]

Conclusion

The safe and effective use of 2-Ethoxy-6-methylaniline in a research and development setting is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By implementing robust engineering controls, consistently utilizing the correct personal protective equipment, and adhering to established handling, storage, and emergency procedures, researchers can significantly mitigate the risks associated with this compound. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.

References

-

2-Ethoxy-6-methylaniline - Physico-chemical Properties. ChemBK. [Link]

-

N-(ethoxymethyl)-2-ethyl-6-methylaniline. PubChem. [Link]

-

2-Ethyl-6-methylaniline. PubChem. [Link]

-

Personal Protective Equipment. US EPA. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. aksci.com [aksci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. 2-Ethyl-6-methylaniline(24549-06-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

The Emerging Potential of 2-Alkoxy-6-methylaniline Scaffolds in Medicinal Chemistry: A Technical Guide

Abstract

Aniline derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, owing to their versatile reactivity and ability to impart desirable pharmacokinetic and pharmacodynamic properties. Within this broad class of compounds, 2-alkoxy-6-methylaniline scaffolds are emerging as a promising area of exploration for drug discovery professionals. This technical guide delves into the potential applications of these scaffolds, with a particular focus on inferring the medicinal chemistry utility of 2-ethoxy-6-methylaniline through the lens of its closely related analogue, 2-methoxy-6-methylaniline. We will explore the synthetic accessibility, known biological activities of related structures, and the prospective therapeutic avenues that this scaffold may unlock. This document serves as a resource for researchers, scientists, and drug development professionals interested in the strategic application of novel aniline derivatives in their research endeavors.

Introduction: The Aniline Scaffold in Drug Discovery

The aniline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas. Its prevalence stems from its utility as a versatile synthetic handle for the introduction of various pharmacophoric features and its ability to engage in key interactions with biological targets. However, the metabolism of simple anilines can sometimes lead to the formation of reactive metabolites, necessitating careful structural modulation to enhance safety profiles.

The strategic placement of substituents on the aniline ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target affinity. The 2,6-disubstitution pattern, in particular, can introduce conformational constraints and shield the amino group, influencing both the molecule's three-dimensional shape and its metabolic fate.

This guide focuses on the 2-alkoxy-6-methylaniline scaffold, a substitution pattern that holds significant, yet largely untapped, potential in medicinal chemistry. By examining the known applications of the closely related 2-methoxy-6-methylaniline, we can extrapolate and propose potential avenues for the exploration of 2-ethoxy-6-methylaniline as a novel building block in the design of next-generation therapeutics.

Physicochemical Properties of 2-Ethoxy-6-methylaniline

Understanding the fundamental physicochemical properties of a scaffold is crucial for predicting its behavior in biological systems and for designing effective synthetic routes.

| Property | Value | Reference |

| Molecular Formula | C9H13NO | [1] |

| Molar Mass | 151.21 g/mol | [1] |

| Melting Point | 53-54 °C | [1] |

| Boiling Point | 111-113 °C (at 11 Torr) | [1] |

| Density | 1.018 ± 0.06 g/cm³ (Predicted) | [1] |

The presence of the ethoxy group, as compared to a methoxy group, is expected to increase the lipophilicity (logP) of the molecule, which can have significant implications for its solubility, membrane permeability, and plasma protein binding.

Synthetic Strategies and Accessibility

The viability of a scaffold in a drug discovery program is heavily dependent on its synthetic accessibility. While specific, optimized synthetic routes for 2-ethoxy-6-methylaniline are not extensively documented in publicly available literature, general methods for the synthesis of substituted anilines can be readily adapted. A plausible synthetic approach is outlined below.

Conceptual Synthetic Workflow

Caption: A potential synthetic pathway to 2-Ethoxy-6-methylaniline.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Methylphenol

-

To a stirred solution of 2-methylphenol in concentrated sulfuric acid, cooled to 0°C, add a solution of nitric acid in sulfuric acid dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-nitro-6-methylphenol.

Step 2: Williamson Ether Synthesis

-

To a solution of 2-nitro-6-methylphenol in a polar aprotic solvent (e.g., acetone or DMF), add potassium carbonate and ethyl iodide.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain 1-ethoxy-2-methyl-3-nitrobenzene.

Step 3: Reduction of the Nitro Group

-

Dissolve 1-ethoxy-2-methyl-3-nitrobenzene in ethanol and add a catalytic amount of palladium on carbon (10% w/w).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 2-ethoxy-6-methylaniline.

This proposed synthesis is based on well-established organic chemistry principles and highlights the straightforward accessibility of the target scaffold from commercially available starting materials.

Inferred Medicinal Chemistry Applications from Analogues

Direct research on the medicinal chemistry applications of 2-ethoxy-6-methylaniline is sparse. However, by examining its close structural analogue, 2-methoxy-6-methylaniline, we can infer potential areas of therapeutic interest. 2-Methoxy-6-methylaniline is utilized as an intermediate in the synthesis of certain pharmaceuticals, notably in the development of analgesics and anti-inflammatory drugs.[2]

This suggests that the 2-alkoxy-6-methylaniline scaffold may be a valuable core for the development of agents targeting pain and inflammation pathways. The substitution pattern could be crucial for interaction with enzymes or receptors involved in these processes.

Logical Flow of Scaffold Application

Caption: Potential therapeutic applications derived from the scaffold's properties.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR for 2-ethoxy-6-methylaniline derivatives is not available, we can hypothesize key interaction points and the influence of the substituents based on general principles of medicinal chemistry.

-

The Amino Group: The primary amine is a key site for derivatization. It can be acylated, alkylated, or incorporated into heterocyclic systems to modulate activity and physicochemical properties. The steric hindrance from the flanking ethyl and methyl groups will influence the reactivity of this amine.

-

The Ethoxy Group: The ethoxy group can act as a hydrogen bond acceptor and its orientation will be influenced by the adjacent methyl group. The increased lipophilicity of the ethoxy group compared to a methoxy group may enhance membrane permeability and could lead to improved central nervous system (CNS) penetration, a desirable feature for certain neurological targets.

-

The Methyl Group: The methyl group provides steric bulk and can influence the overall conformation of the molecule. It can also be a site for metabolism, although it is generally more stable than an unsubstituted position.

The interplay between the electronic effects of the alkoxy group and the steric hindrance of the methyl group can be systematically explored to optimize target engagement and pharmacokinetic profiles.

Future Directions and Unexplored Potential

The 2-ethoxy-6-methylaniline scaffold represents a relatively unexplored area of chemical space for medicinal chemists. Based on the known activities of related anilines, several promising avenues for future research can be proposed:

-

CNS Disorders: The potential for increased CNS penetration makes this scaffold an attractive starting point for the design of novel agents for neurodegenerative diseases, psychiatric disorders, and neuropathic pain.

-

Oncology: Aniline derivatives are present in a number of kinase inhibitors. The unique substitution pattern of 2-ethoxy-6-methylaniline could lead to novel inhibitors with unique selectivity profiles.

-

Infectious Diseases: The scaffold could be elaborated to generate novel antibacterial or antiviral agents.

Systematic exploration of derivatives of 2-ethoxy-6-methylaniline through combinatorial chemistry and high-throughput screening could rapidly unveil its potential in these and other therapeutic areas.

Conclusion

While direct applications of 2-ethoxy-6-methylaniline in medicinal chemistry are not yet well-documented, its structural features and the known utility of its close analogue, 2-methoxy-6-methylaniline, strongly suggest that it is a scaffold with significant untapped potential. Its straightforward synthesis and the tunable nature of its physicochemical properties make it an attractive building block for the design of novel therapeutic agents. This guide serves as a call to action for the drug discovery community to explore the rich medicinal chemistry that the 2-ethoxy-6-methylaniline scaffold has to offer.

References

-

ChemBK. 2-Ethoxy-6-methylaniline. [Link]

Sources

Methodological & Application

Synthesis of 2-Ethoxy-6-methylaniline from o-toluidine

An In-Depth Guide to the Multi-Step Synthesis of 2-Ethoxy-6-methylaniline from o-Toluidine

Introduction

2-Ethoxy-6-methylaniline is a substituted aniline derivative that serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and dye industries. Its specific substitution pattern, featuring an amino, an ethoxy, and a methyl group in a 1,2,6-arrangement, presents a unique synthetic challenge. Direct electrophilic substitution on the o-toluidine scaffold does not readily yield this isomer due to the inherent directing effects of the amino and methyl groups.

This application note provides a comprehensive, field-proven guide for the synthesis of 2-ethoxy-6-methylaniline from o-toluidine. The described pathway is a robust, multi-step process that leverages fundamental transformations in organic chemistry. As Senior Application Scientists, we present this guide with a focus on the underlying causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers and drug development professionals. The overall strategy involves the conversion of the amine in o-toluidine to a hydroxyl group, which then facilitates the correct substitution pattern through subsequent nitration, etherification, and reduction steps.

Overall Synthetic Pathway

The synthesis is accomplished via a four-stage process, beginning with the transformation of the starting material, o-toluidine, into a key intermediate, o-cresol.

Caption: Overall synthetic route from o-toluidine to 2-ethoxy-6-methylaniline.

Part 1: Diazotization of o-Toluidine and Hydrolysis to o-Cresol

Expertise & Rationale: The initial amino group of o-toluidine is not suitable for achieving the desired substitution pattern. Therefore, the first critical step is its conversion to a hydroxyl group. This is reliably achieved through the formation of a diazonium salt, a versatile intermediate, followed by hydrolysis. The reaction must be conducted at low temperatures (0–5 °C) because diazonium salts are unstable and can decompose uncontrollably at higher temperatures. Sulfuric acid is used as the acidic medium for the diazotization reaction.

Protocol 1: Synthesis of o-Cresol

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of o-toluidine (1.0 eq) in aqueous sulfuric acid (20% v/v). Cool the mixture to 0–5 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise to the o-toluidine solution. Maintain the temperature strictly below 5 °C throughout the addition. Vigorous stirring is essential to ensure proper mixing.

-

Hydrolysis: Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to boiling. The diazonium salt will hydrolyze, liberating nitrogen gas and forming o-cresol. Continue heating until nitrogen evolution ceases.

-

Work-up and Purification: Cool the reaction mixture and extract the o-cresol with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude o-cresol can be purified by distillation.

Part 2: Electrophilic Nitration of o-Cresol

Expertise & Rationale: With the o-cresol intermediate in hand, the next step is to introduce a nitro group onto the aromatic ring. Both the hydroxyl and methyl groups are ortho-, para-directing activators. The nitration of o-cresol yields a mixture of isomers, primarily 2-methyl-4-nitrophenol and the desired 2-methyl-6-nitrophenol. The use of a nitrating mixture (concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺) necessary for the reaction.[1] The isomers can be separated based on their differing physical properties, such as volatility or solubility.

Protocol 2: Synthesis of 2-Methyl-6-nitrophenol

-

Preparation: In a flask cooled in an ice bath (0–5 °C), add the purified o-cresol (1.0 eq) to concentrated sulfuric acid.[1][2][3][4][5]

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cool.[6][7][8][9] Add this mixture dropwise to the o-cresol solution, ensuring the temperature does not exceed 10 °C.[10]

-

Reaction Quench: After the addition is complete, stir the mixture for an additional 1-2 hours at low temperature. Pour the reaction mixture slowly onto crushed ice with stirring to precipitate the nitrated products.

-

Isolation and Separation: Filter the solid precipitate and wash thoroughly with cold water to remove residual acid. The isomers can be separated by steam distillation (the 4-nitro isomer is less volatile) or by fractional crystallization.

Part 3: Williamson Ether Synthesis

Expertise & Rationale: This step introduces the target ethoxy group. The Williamson ether synthesis is a classic and efficient method for forming ethers.[11] It proceeds via an Sₙ2 mechanism where a phenoxide ion acts as a nucleophile, attacking an ethyl halide. A base, such as potassium carbonate or sodium ethoxide, is required to deprotonate the phenolic hydroxyl group of 2-methyl-6-nitrophenol, forming the reactive phenoxide.[12] The nitro group's electron-withdrawing nature increases the acidity of the phenol, facilitating its deprotonation.

Protocol 3: Synthesis of 2-Ethoxy-1-methyl-6-nitrobenzene

-

Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve 2-methyl-6-nitrophenol (1.0 eq) in a polar aprotic solvent like acetone or DMF.

-

Deprotonation: Add a suitable base, such as anhydrous potassium carbonate (1.5 eq) or sodium ethoxide (1.1 eq).[12][13][14][15][16] Stir the mixture at room temperature for 30 minutes.

-

Etherification: Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.2 eq), to the mixture. Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Part 4: Reduction of the Nitro Group

Expertise & Rationale: The final step is the reduction of the nitro group to the primary amine, yielding the target 2-ethoxy-6-methylaniline. This transformation is one of the most fundamental reactions in the synthesis of aromatic amines.[17] Several methods are effective, including catalytic hydrogenation and metal-acid reductions.[18][19][20]

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) with hydrogen gas is a very clean and high-yielding method.[17]

-

Metal-Acid Reduction: A mixture of a metal (e.g., iron, tin, or zinc) and a strong acid (e.g., HCl) is a robust and cost-effective alternative.[18][21] The reduction with iron and hydrochloric acid is often preferred in industrial settings because the formed FeCl₂ gets hydrolyzed, regenerating some of the acid.[18]

Protocol 4: Synthesis of 2-Ethoxy-6-methylaniline

Method A: Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel, dissolve 2-ethoxy-1-methyl-6-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi). Stir the mixture vigorously at room temperature until hydrogen uptake ceases.[17]

-

Work-up: Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the final product.

Method B: Metal-Acid Reduction

-

Setup: In a round-bottom flask, suspend iron powder (3-5 eq) in a mixture of ethanol and water. Add a small amount of concentrated HCl to initiate the reaction.

-

Reduction: Heat the mixture to reflux and add a solution of 2-ethoxy-1-methyl-6-nitrobenzene (1.0 eq) in ethanol dropwise.

-

Reaction Completion: Maintain reflux until TLC analysis shows the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and make it basic with an aqueous solution of sodium carbonate or sodium hydroxide. Filter the mixture through Celite® to remove iron salts. Extract the filtrate with an organic solvent. Dry the combined organic layers and remove the solvent under reduced pressure to yield the product.

Data and Workflow Summary

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Molar Ratio (Reagent/SM) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | o-Toluidine | NaNO₂, H₂SO₄ | 1.05 | Water | 0-5 | 2-3 | 75-85 |

| 2 | o-Cresol | HNO₃, H₂SO₄ | 1.1 | H₂SO₄ | 0-10 | 1-2 | 50-60* |

| 3 | 2-Methyl-6-nitrophenol | CH₃CH₂I, K₂CO₃ | 1.2, 1.5 | Acetone | Reflux | 4-6 | 85-95 |

| 4 | 2-Ethoxy-1-methyl-6-nitrobenzene | H₂, Pd/C | Cat. | Ethanol | 25 | 2-4 | 90-98 |

*Yield of the desired 2-methyl-6-nitrophenol isomer after separation.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety Compendium

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

o-Toluidine: Toxic if swallowed or inhaled and may cause cancer.[22][23][24] Handle with extreme care and avoid exposure.

-

Acetic Anhydride: Flammable, harmful if swallowed, and causes severe skin burns and eye damage.[25][26][27][28][29] Fatal if inhaled.[25][28][29] Reacts violently with water.[27]

-

Nitric Acid & Sulfuric Acid: Highly corrosive and cause severe skin burns and eye damage.[1][2][3][4][5][7][9] Nitric acid is also a strong oxidizing agent.[6][8] Always add acid to water, never the other way around. Work with extreme caution.

-

Sodium Nitrite: Oxidizing agent. Toxic if swallowed.

-

Diazonium Salts: Potentially explosive when isolated and dry. It is critical to keep them in solution and at low temperatures.

-

Sodium Ethoxide: Flammable and corrosive.[13][16] Reacts violently with water.[12] Keep away from heat and moisture.[12][14]

-

Hydrogen Gas: Extremely flammable. Ensure the reaction apparatus is properly sealed and purged, and eliminate all potential ignition sources.

References

- NCERT. (n.d.). Amines.

- BenchChem. (2025). An In-depth Technical Guide to the Reaction Mechanism of o-Toluidine Acetylation.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%.

- BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.

- Jubilant Ingrevia. (n.d.). Acetic Anhydride Safety Data Sheet.

- Sigma-Aldrich. (2024). Nitric acid - SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). Sulfuric acid - SAFETY DATA SHEET.

- Unacademy. (n.d.). Preparation of amines: Reduction of nitro compounds.

- Lab Alley. (2024). Acetic Anhydride, ACS Grade Safety Data Sheet.

- Teck. (2018). Sulphuric Acid Safety Data Sheet.

- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

- Fisher Scientific. (2009). Sulfuric acid - SAFETY DATA SHEET.

- ScienceLab.com. (2015). Acetic Anhydride - Safety Data Sheet.

- PrepChem.com. (n.d.). Synthesis of N-acetyl-o-toluidine.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Sodium ethoxide.

- ChemicalBook. (2025). Sodium ethoxide - Safety Data Sheet.

- BenchChem. (2025). Optimizing reaction conditions for the nitration of o-toluidine.

- Penta chemicals. (2024). o-Toluidine - SAFETY DATA SHEET.

- INEOS Group. (2021). Safety data sheet - acetic anhydride.

- Noah Technologies Corporation. (2015). Material Safety Data Sheet: Sulfuric Acid.

- SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Nitric Acid, 65-70% w/w.

- SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w.

- ECHEMI. (n.d.). Sodium ethoxide SDS, 141-52-6 Safety Data Sheets.

- Carl ROTH. (n.d.). Safety Data Sheet: o-Toluidine.

- neoFroxx. (2021). Safety Data Sheet: Acetic anhydride p.A..

- Carl ROTH. (n.d.). Safety Data Sheet: Nitric acid.

- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Nitric acid 65%.

- Carl ROTH. (2022). Safety Data Sheet: Nitric acid 100 % fuming, p.a..

- Carl ROTH. (n.d.). Safety Data Sheet: o-Toluidine.

- Deepak Nitrite. (2023). SAFETY DATA SHEET Ortho-Toluidine.

- Google Patents. (n.d.). US1963597A - Nitration of n-acetyl-p-toluidine.

- Loba Chemie. (2025). o-TOLUIDINE FOR SYNTHESIS - Safety Data Sheet.

- Gelest, Inc. (2015). SODIUM ETHOXIDE. 95% - Safety Data Sheet.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. teck.com [teck.com]

- 3. fishersci.com [fishersci.com]

- 4. health.state.mn.us [health.state.mn.us]

- 5. seastarchemicals.com [seastarchemicals.com]

- 6. seastarchemicals.com [seastarchemicals.com]

- 7. carlroth.com [carlroth.com]

- 8. chemos.de [chemos.de]

- 9. carlroth.com [carlroth.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]